Cas no 2229654-16-2 (4-(2-bromo-5-methylphenyl)but-3-en-2-amine)

4-(2-bromo-5-methylphenyl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(2-bromo-5-methylphenyl)but-3-en-2-amine
- 2229654-16-2
- EN300-1908611
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- インチ: 1S/C11H14BrN/c1-8-3-6-11(12)10(7-8)5-4-9(2)13/h3-7,9H,13H2,1-2H3/b5-4+
- InChIKey: MFFVPZUMXBTSMZ-SNAWJCMRSA-N
- SMILES: BrC1=CC=C(C)C=C1/C=C/C(C)N
計算された属性
- 精确分子量: 239.03096g/mol
- 同位素质量: 239.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 2.9
4-(2-bromo-5-methylphenyl)but-3-en-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1908611-1.0g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-1908611-0.5g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1908611-0.05g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1908611-5.0g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 5g |
$3645.0 | 2023-06-01 | ||
Enamine | EN300-1908611-1g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1908611-10g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1908611-5g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1908611-0.1g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1908611-0.25g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1908611-2.5g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 2.5g |
$1931.0 | 2023-09-18 |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
4-(2-bromo-5-methylphenyl)but-3-en-2-amineに関する追加情報
Introduction to 4-(2-bromo-5-methylphenyl)but-3-en-2-amine (CAS No: 2229654-16-2)
4-(2-bromo-5-methylphenyl)but-3-en-2-amine, identified by its Chemical Abstracts Service (CAS) number 2229654-16-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylalkylamine derivatives, characterized by its unique structural framework, which includes a brominated aromatic ring and an amine-substituted butenyl side chain. The presence of both bromine and methyl substituents on the phenyl ring, along with the conjugated double bond in the butenyl moiety, imparts distinct electronic and steric properties that make it a valuable scaffold for drug discovery and molecular design.
The structural features of 4-(2-bromo-5-methylphenyl)but-3-en-2-amine are not merely academic curiosities; they are strategically designed to interact with biological targets in a highly specific manner. The bromine atom, for instance, is a common pharmacophore in medicinal chemistry due to its ability to modulate electronic properties and facilitate further functionalization through cross-coupling reactions. Similarly, the methyl group at the 5-position of the phenyl ring introduces steric hindrance, which can be critical for optimizing binding affinity and selectivity. The butenyl side chain, with its conjugated system, can influence the compound's lipophilicity and metabolic stability, making it an attractive candidate for further derivatization.
In recent years, there has been a surge in interest regarding arylalkylamine derivatives as potential therapeutic agents. These compounds have been explored for their roles in modulating various biological pathways, including neurotransmitter systems and inflammatory responses. The specific combination of substituents in 4-(2-bromo-5-methylphenyl)but-3-en-2-amine positions it as a promising candidate for further investigation in these areas. For instance, the amine group can serve as a hydrogen bond acceptor or donor, enhancing interactions with protein targets, while the conjugated double bond system can influence electronic properties relevant to drug-receptor binding.
One of the most compelling aspects of 4-(2-bromo-5-methylphenyl)but-3-en-2-amine is its versatility as a building block for more complex molecules. The presence of multiple reactive sites—such as the bromine atom for Suzuki-Miyaura cross-coupling reactions and the amine group for amide or urea formation—allows chemists to systematically modify its structure to fine-tune its biological activity. This flexibility has been exploited in several research endeavors aimed at developing novel small-molecule drugs with improved pharmacokinetic profiles and target specificity.
The pharmaceutical industry has long recognized the importance of structurally diverse compounds in drug discovery. Arylalkylamine derivatives have been implicated in various therapeutic areas, including central nervous system (CNS) disorders, pain management, and anti-inflammatory treatments. The unique structural motif of 4-(2-bromo-5-methylphenyl)but-3-en-2-amine aligns well with these therapeutic goals, offering a rational basis for its exploration as a lead compound or intermediate in synthetic pathways leading to more sophisticated drug candidates.
Recent advances in computational chemistry have further enhanced the utility of compounds like 4-(2-bromo-5-methylphenyl)but-3-en-2-amine. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to predict potential binding interactions with biological targets with remarkable accuracy. These computational tools have been instrumental in identifying promising derivatives of this compound that may exhibit enhanced efficacy or reduced toxicity compared to the parent molecule.
The synthesis of 4-(2-bromo-5-methylphenyl)but-3-en-2-amine represents another area of active investigation. Modern synthetic methodologies have made it possible to construct complex molecules with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing aryl groups into aliphatic backbones while maintaining functional integrity. The development of efficient synthetic routes not only accelerates research but also reduces costs associated with producing these valuable intermediates.
In conclusion,4-(2-bromo-5-methylphenyl)butenolone, characterized by CAS No: 22296541622965416
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